molecular formula C11H8ClFN2O B1492104 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine CAS No. 2092564-27-5

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Cat. No.: B1492104
CAS No.: 2092564-27-5
M. Wt: 238.64 g/mol
InChI Key: RSNWWRMMEMAKAO-UHFFFAOYSA-N
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Description

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chloro group and a (4-fluorophenoxy)methyl group

Biochemical Analysis

Biochemical Properties

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the biosynthesis of prostacyclin (PGI2), an important molecule in preventing platelet aggregation and promoting vasodilation . Furthermore, this compound decreases pulmonary hypertension by affecting the signaling pathways involved in vascular smooth muscle cell contraction and relaxation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its enzymatic activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways that regulate various cellular functions. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence the compound’s efficacy and safety in long-term studies . Long-term exposure to this compound has shown sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound result in significant biochemical and cellular effects without causing toxicity . At higher doses, toxic and adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of the compound, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the reaction of 4-chloropyrimidine with 4-fluorobenzaldehyde under specific conditions to introduce the (4-fluorophenoxy)methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoropyrimidine

  • 6-(4-Fluorophenoxy)pyrimidine

  • 4-Chloro-6-(benzyloxy)pyrimidine

Uniqueness: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, its unique structure may offer distinct advantages in terms of stability, binding affinity, and specificity.

Properties

IUPAC Name

4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWWRMMEMAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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